molecular formula C23H22N4O2 B2750829 1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 400747-13-9

1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2750829
CAS No.: 400747-13-9
M. Wt: 386.455
InChI Key: MWYNEJVVRXYASN-UHFFFAOYSA-N
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Description

1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C23H22N4O2 and its molecular weight is 386.455. The purity is usually 95%.
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Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-15-12-22(25-11-10-16-8-9-20(28-2)21(13-16)29-3)27-19-7-5-4-6-18(19)26-23(27)17(15)14-24/h4-9,12-13,25H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYNEJVVRXYASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCC4=CC(=C(C=C4)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C25H26N4O2
  • Molecular Weight : 414.50 g/mol
  • CAS Number : [insert CAS number if available]
  • Structural Features : The compound contains a benzimidazole core, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with similar structures. In particular, derivatives of benzimidazole have shown significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro assays demonstrated that related compounds exhibited IC50 values ranging from 6.26 μM to 20.46 μM against human lung cancer cell lines (A549, HCC827, and NCI-H358) .
  • The mode of action is believed to involve binding to DNA and inhibiting DNA-dependent enzymes, which is a common mechanism among many benzimidazole derivatives .

Antimicrobial Activity

Compounds structurally related to this compound have also been evaluated for their antimicrobial properties:

  • A study reported moderate antimicrobial activity against various bacterial and fungal strains when tested against standard drugs like Streptomycin and Nystatin .
  • The presence of specific substituents on the benzimidazole ring has been correlated with enhanced antimicrobial efficacy .

Synthesis and Evaluation

The synthesis of this compound involves multi-step organic reactions that yield compounds with significant biological activities. Key findings include:

  • Compounds synthesized with electron-withdrawing groups at specific positions showed improved biological activity .
  • Structure-activity relationship (SAR) studies indicate that modifications at the benzimidazole core can significantly influence both antitumor and antimicrobial efficacy.

Data Tables

Compound Activity Type IC50 (μM) Cell Line/Organism
Compound AAntitumor6.26A549
Compound BAntitumor20.46NCI-H358
Compound CAntimicrobial-Various Bacteria

Case Study 1: Antitumor Efficacy

In a recent study focusing on newly synthesized benzimidazole derivatives, compounds similar to this compound were tested in both 2D and 3D cell culture models. The results indicated that these compounds exhibited higher cytotoxicity in 2D assays compared to 3D models, suggesting a potential for further development as effective antitumor agents .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of various benzimidazole derivatives against fungal strains such as Candida albicans. The study found that specific structural modifications significantly enhanced antifungal activity, demonstrating the importance of SAR in developing effective antimicrobial agents .

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit significant anticancer activity. For instance, research focused on similar compounds has shown promising results against various cancer cell lines. The compound's structure suggests potential interactions with key biological targets involved in cancer progression.

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MCF-7 (breast cancer)
    • HepG2 (liver cancer)
    • HeLa (cervical cancer)

In vitro assays have indicated that modifications to the benzimidazole structure can enhance cytotoxicity against these cell lines, suggesting that 1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile may similarly exhibit potent anticancer effects .

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. Studies have shown that compounds with similar structural features can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. This suggests a potential application for the compound in developing new antimicrobial agents .

Case Study 1: Anticancer Evaluation

A study conducted on a series of benzimidazole derivatives found that certain modifications led to enhanced activity against the MCF-7 breast cancer cell line. The compound's ability to induce apoptosis was highlighted as a crucial factor in its anticancer efficacy .

Case Study 2: Antimicrobial Testing

In another investigation, a related benzimidazole compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated strong potential as a therapeutic agent against bacterial infections .

Q & A

Q. What synthetic methodologies are recommended for efficient preparation of this compound?

The compound can be synthesized via one-pot multicomponent reactions involving heterocyclic ketene aminals, enamines, and aromatic aldehydes. This approach minimizes tedious purification steps, as products precipitate directly from the reaction medium in high purity. Key reagents include malononitrile and derivatives of 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole. Physical and spectroscopic methods (e.g., IR, NMR, TOF-MS) are critical for verifying structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

IR spectroscopy identifies functional groups (e.g., nitrile, amine), NMR (1H/13C) elucidates proton environments and carbon frameworks, and TOF-MS confirms molecular mass and fragmentation patterns. These methods are standard for validating purity and structural assignments in benzimidazole derivatives .

Q. How do structural features like the 3,4-dimethoxyphenyl group influence physicochemical properties?

The 3,4-dimethoxyphenyl moiety enhances lipophilicity , potentially improving membrane permeability, while methoxy groups can engage in hydrogen bonding with biological targets (e.g., enzymes or receptors). Computational studies or solubility assays (e.g., shake-flask method) are recommended to quantify these effects .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?

Statistical DoE (e.g., factorial designs) reduces experimental iterations by systematically varying parameters (temperature, stoichiometry, solvent). This method identifies critical variables affecting yield/purity and establishes robust process windows. For example, reaction fundamentals and reactor design (CRDC subclass RDF2050112) emphasize such optimization .

Q. How to resolve contradictions in reported biological activity data?

Use meta-analysis to compare datasets, focusing on variables like assay conditions (pH, cell lines) or impurities. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability). ICReDD’s integrated computational-experimental framework can model conflicting interactions and prioritize hypotheses for experimental testing .

Q. What computational strategies predict binding modes with target proteins?

Quantum chemical calculations (e.g., DFT) model electronic interactions, while molecular docking (software like AutoDock Vina) simulates ligand-receptor binding. Combine with MD simulations to assess stability. AI-driven platforms (e.g., COMSOL Multiphysics) enable dynamic parameter adjustments for predictive accuracy .

Q. How to analyze degradation products under stress conditions?

High-resolution LC-MS/MS identifies degradation pathways, while X-ray crystallography (if crystalline) resolves structural changes. For non-crystalline byproducts, use tandem MS fragmentation libraries. Safety protocols (e.g., Chemical Hygiene Plan) must govern handling of reactive intermediates .

Q. What advanced separation techniques isolate enantiomers or polymorphs?

Chiral chromatography (e.g., HPLC with polysaccharide columns) or membrane separation technologies (CRDC subclass RDF2050104) achieve enantiomeric resolution. Powder X-ray diffraction (PXRD) and thermal analysis (DSC/TGA) differentiate polymorphic forms .

Methodological Considerations

  • Data Integrity : Implement encrypted electronic lab notebooks (e.g., LabArchives) to ensure traceability and prevent data breaches. Use cheminformatics tools (e.g., KNIME) for metadata tagging .
  • Interdisciplinary Collaboration : Integrate computational chemists for reaction path searches and material scientists for advanced characterization (e.g., SEM-EDS for elemental mapping) .

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